

Omtriptolide: A Triptolide Derivative for Targeted Cancer Therapy

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Compound of Interest

Compound Name: Omtriptolide

Cat. No.: B1677289

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Omtriptolide, also known as PG490-88, is a semi-synthetic, water-soluble derivative of triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant *Tripterygium wilfordii* Hook F.[1] Triptolide itself has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and antitumor properties.[2][3] However, the clinical development of triptolide has been hampered by its poor water solubility and significant toxicity. **Omtriptolide**, as the 14-succinyl triptolide sodium salt, was developed to overcome these limitations, offering improved aqueous solubility while retaining the therapeutic potential of its parent compound.[1][4] This technical guide provides a comprehensive overview of **omtriptolide**, focusing on its preclinical and clinical data, mechanism of action, and experimental protocols.

Chemical and Physical Properties

Omtriptolide is a prodrug of triptolide, designed for enhanced solubility and potentially improved pharmacokinetic properties.

Property	Value	Reference
Chemical Name	14-succinyl triptolide sodium salt	[1][4]
Molecular Formula	C24H27NaO9	[4]
Molecular Weight	482.46 g/mol	[4]
Appearance	White to off-white solid	MedChemExpress
Solubility	Water soluble	[1][2]

Preclinical Pharmacology

In Vitro Cytotoxicity

Omtriptolide has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is crucial for its potential as an anticancer agent.

Cell Line	Cancer Type	IC50	Reference
H23	Non-Small Cell Lung Cancer (NSCLC)	Data not available	[1][2]
HT1080	Fibrosarcoma	Data not available	[1][2]
COLO 205	Colon Cancer	Data not available	[1][2]

Note: While specific IC50 values for **omtriptolide** are not readily available in the reviewed literature, its cytotoxic activity against these cell lines has been established.

In Vivo Efficacy

Preclinical studies in animal models have shown the potent antitumor activity of **omtriptolide**.

Animal Model	Cancer Type	Treatment	Key Findings	Reference
Nude mice with lung tumor xenografts	Lung Cancer	Omtriptolide alone	Caused tumor regression	[1][5]
Nude mice with colon tumor xenografts	Colon Cancer	Omtriptolide alone	Caused tumor regression	[1][5]
Nude mice with colon tumor xenografts	Colon Cancer	Omtriptolide + CPT-11	Synergistic tumor regression	[1][5]

Pharmacokinetics

Detailed pharmacokinetic parameters for **omtriptolide** are not extensively reported in the public domain. However, data for the parent compound, triptolide, in rats provides some insight into the potential metabolic fate. It is important to note that as a prodrug, **omtriptolide**'s pharmacokinetics will differ from triptolide.

Triptolide Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter	Value	Reference
Tmax	~15 min	[6]
T1/2	16.81 to 21.70 min	[6]
Oral Bioavailability	72.08% (at 0.6 mg/kg)	[6]

These values are for the parent compound triptolide and should be interpreted with caution when considering **omtriptolide**.

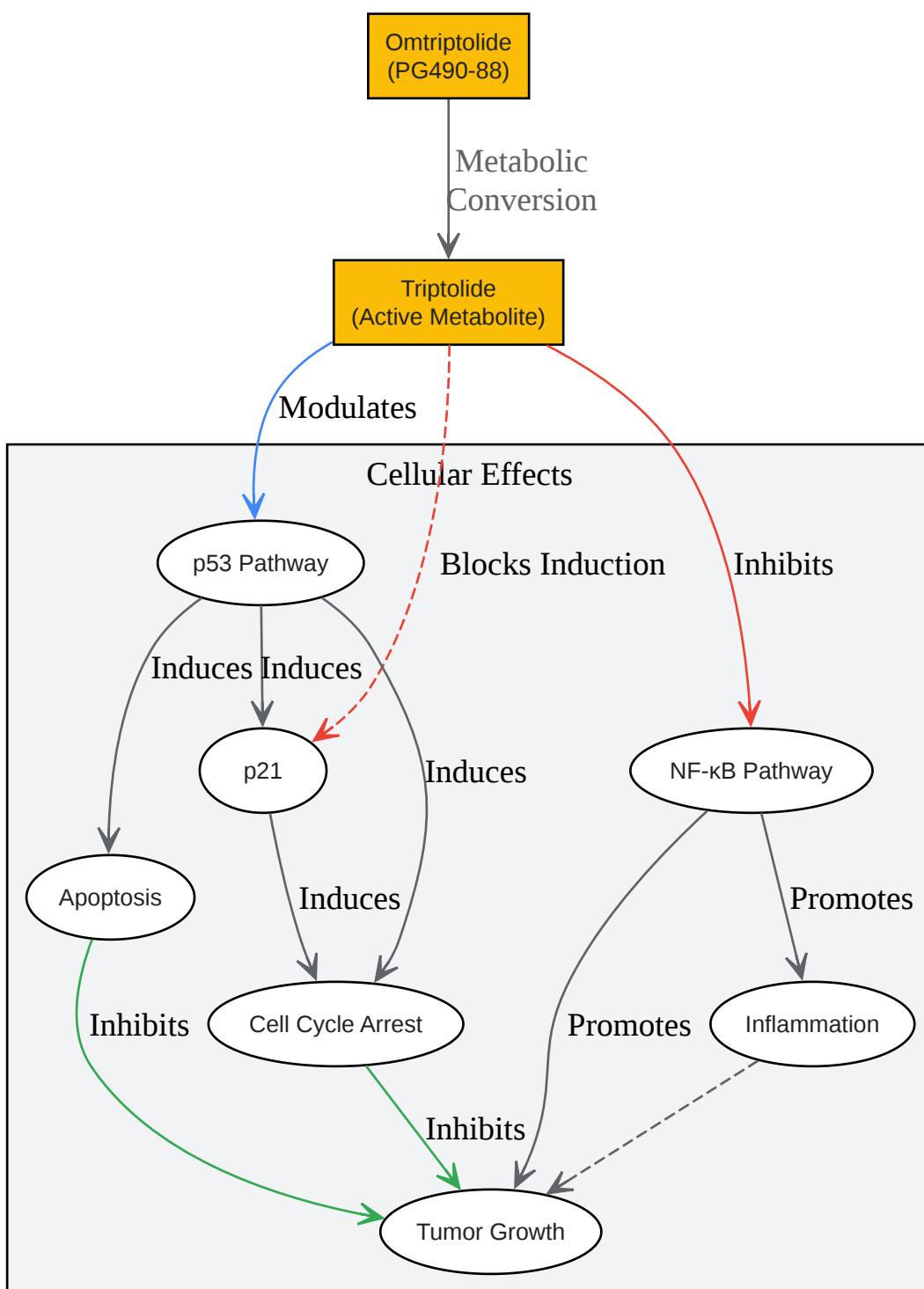
Mechanism of Action

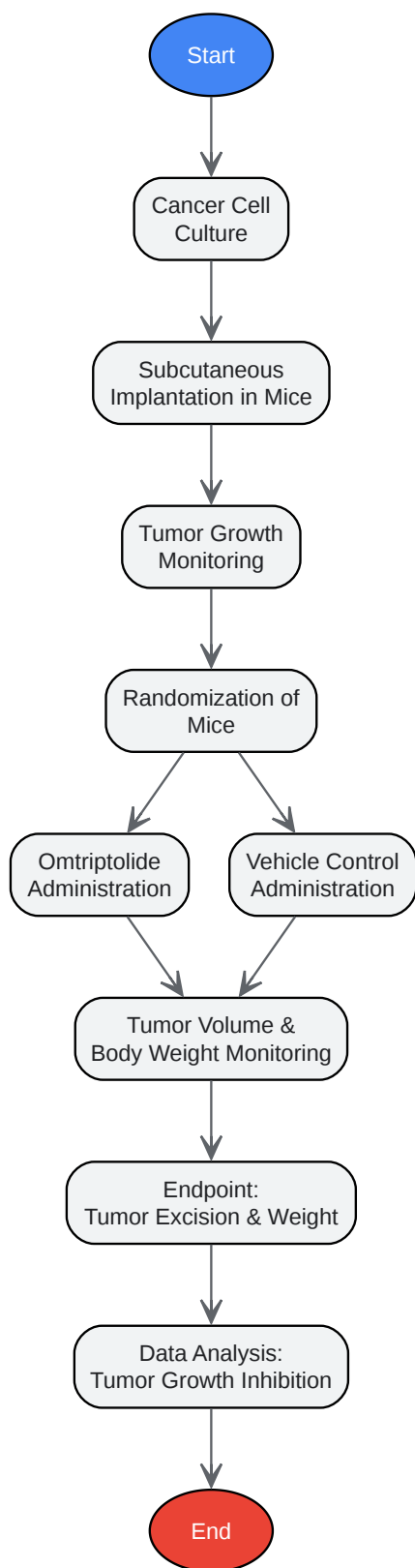
The primary mechanism of action of **omtriptolide** is believed to be similar to that of triptolide, which involves the inhibition of key cellular signaling pathways implicated in cancer cell

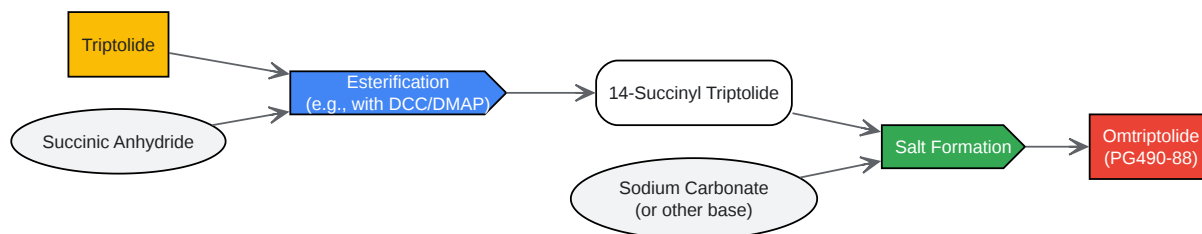
proliferation, survival, and inflammation. The main targets include the NF- κ B and p53 signaling pathways.^{[2][7]}

Triptolide has been shown to block the transcriptional activity of p53, leading to the downregulation of p21.^[5] This action can sensitize tumor cells to DNA-damaging chemotherapeutic agents. Furthermore, triptolide and its derivatives are known inhibitors of the NF- κ B signaling pathway, a critical regulator of inflammatory responses and cell survival.^{[2][3]}

Omtriptolide's ability to inhibit NF- κ B and modulate p53 signaling likely contributes to its observed antitumor and immunosuppressive effects.^[2]







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